molecular formula C17H16N2O B12916758 1,5-dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one CAS No. 821798-41-8

1,5-dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one

Cat. No.: B12916758
CAS No.: 821798-41-8
M. Wt: 264.32 g/mol
InChI Key: NNWRYZPEEOCPCG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by methyl groups at the 1- and 5-positions and phenyl substituents at the 2- and 4-positions. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms.

Properties

CAS No.

821798-41-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1,5-dimethyl-2,4-diphenylpyrazol-3-one

InChI

InChI=1S/C17H16N2O/c1-13-16(14-9-5-3-6-10-14)17(20)19(18(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

NNWRYZPEEOCPCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1,5-Dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one, a compound belonging to the pyrazolone family, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,5-dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one is C17H16N2OC_{17}H_{16}N_2O . The compound features a pyrazolone core with two methyl groups and two phenyl groups attached at specific positions, contributing to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Analgesic and Anti-inflammatory Effects : Pyrazoles are known for their pain-relieving and inflammation-reducing properties.
  • Antipyretic Properties : Some derivatives can lower fever.
  • Antioxidant Activity : They help in scavenging free radicals, which can protect cells from oxidative stress.
  • Anticancer Potential : Certain pyrazole derivatives have shown promise against various cancer cell lines .

Table 1: Summary of Biological Activities of 1,5-Dimethyl-2,4-Diphenyl-1H-Pyrazol-3(2H)-One

Activity TypeObservationsReferences
AnalgesicEffective in reducing pain in animal models
Anti-inflammatoryInhibits inflammatory markers in vitro
AntioxidantExhibits significant radical scavenging activity
AnticancerCytotoxic effects on cancer cell lines (e.g., MCF7)

The biological effects of 1,5-dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling : It can affect pathways related to cell proliferation and apoptosis.
  • Interaction with DNA : Some studies suggest that pyrazoles can intercalate into DNA, affecting replication and transcription processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of 1,5-dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one against several human tumor cell lines. Using the MTT assay, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 12 µM against MCF7 breast cancer cells. This suggests potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a separate investigation focusing on anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. Results indicated a reduction in paw swelling comparable to standard anti-inflammatory drugs like diclofenac .

Synthesis Methods

The synthesis of 1,5-dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds. A common method includes:

  • Condensation Reaction : Combine hydrazine derivatives with diketones or aldehydes under acidic conditions.
  • Cyclization : Heat the reaction mixture to facilitate cyclization into the pyrazolone structure.
  • Purification : Isolate the product through recrystallization or chromatography.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Antipyretic Properties

The compound is recognized for its analgesic and antipyretic effects, making it valuable in pharmaceutical formulations. As a member of the pyrazolone class, it exhibits mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) . Research indicates that it can effectively reduce fever and alleviate pain, which is crucial in treating conditions such as headaches and muscle pain.

Metal Complexation

1,5-Dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one also serves as a ligand in coordination chemistry. Its carbonyl group allows it to form stable complexes with various metal ions. Studies have demonstrated the formation of homoleptic complexes with metals like lead and cadmium . These complexes are investigated for their potential biological activities and applications in catalysis.

Synthesis of New Derivatives

Development of Novel Pyrazoles

This compound acts as a precursor in synthesizing new pyrazole derivatives. Research has shown that it can undergo various chemical reactions to yield compounds with enhanced biological activities . For instance, its reaction with different amines has led to the development of novel pyrazolones that exhibit improved pharmacological profiles.

Case Study: Synthesis Pathways

A study detailed the conversion of 1,3-diphenyl-2-pyrazolin-5-one into 5-azido-4-formylpyrazolone using 1,5-dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one as a key starting material. This synthesis pathway highlights the versatility of the compound in generating new derivatives that could be further explored for their therapeutic potential .

Materials Science

Use in Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The incorporation of this compound into device architectures has shown promise in enhancing performance metrics such as efficiency and stability.

Data Tables

Application Area Description References
Medicinal ChemistryAnalgesic and antipyretic properties; used in pain relief formulations
Coordination ChemistryForms stable metal complexes; potential biological activities
Synthesis of DerivativesActs as a precursor for novel pyrazole derivatives
Organic ElectronicsSuitable for OLEDs and organic photovoltaic cells

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Comparative Properties
Compound Name Substituents (Positions) Key Properties/Reactivity Applications/Findings References
1,5-Dimethyl-2,4-diphenyl-1H-pyrazol-3(2H)-one 1,5-dimethyl; 2,4-diphenyl High lipophilicity; limited H-bonding capacity Potential as a hydrophobic scaffold N/A
4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-amino; 2-phenyl Reacts with diazonium salts, isocyanates Synthesis of urea/thiourea derivatives
4-Hydroxy-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-hydroxy; 2-phenyl Participates in H-bonding; acidic hydroxyl group Pharmaceutical intermediates
4-(Chlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-(chlorobenzylideneamino); 2-phenyl Forms weak C–H···O/Cl bonds in crystals Crystal engineering
4-[(1-Hydroxy-2-naphthyl)methylene-amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-(naphthyl Schiff base); 2-phenyl Planar conformation; torsional strain (~147°) Antimicrobial activity
Key Observations :
  • Hydrogen Bonding : Hydroxy-substituted analogues (e.g., 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one) exhibit enhanced solubility in polar solvents and participate in intermolecular H-bonding, unlike the target compound’s phenyl groups, which prioritize hydrophobic interactions .
  • Crystallography: Chlorobenzylideneamino derivatives form distinct crystal lattices through C–H···O/Cl interactions, whereas the diphenyl target compound’s packing is likely dominated by π-π stacking .

Preparation Methods

Condensation of Hydrazines with β-Diketones or α,β-Unsaturated Carbonyls

A common method involves the reaction of substituted hydrazines with β-diketones or chalcone derivatives to form the pyrazolone ring. For example, 1,5-dimethyl substitution can be introduced by using 3,5-dimethyl-1H-pyrazole or related hydrazine derivatives, while the diphenyl substitution at positions 2 and 4 is achieved by using phenyl-substituted diketones or chalcones.

Cyclization of 1,3-Diphenyl-2-pyrazolin-5-one Derivatives

According to El-Metwally and Khalil (2010), 1,3-diphenyl-2-pyrazolin-5-one can be converted into various pyrazolone derivatives, including 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, through reactions involving diazonium salts and aminopyrazolones. This method involves diazotization and subsequent coupling reactions under controlled pH conditions to yield the desired pyrazolone derivatives with good yields (around 60-66%) and crystallinity characteristics.

Specific Preparation Methods and Reaction Conditions

Synthesis via Claisen-Schmidt Condensation and Hydrazine Cyclization

A detailed procedure reported involves the synthesis of pyrazole derivatives starting from 3,5-dimethyl-1H-pyrazole and 2-bromacetophenone, followed by Claisen-Schmidt condensation to form chalcones, which are then cyclized with hydrazine hydrate in the presence of sodium ethoxide in ethanol under reflux conditions (around 79°C for 5 hours). This method yields the pyrazolone core with the desired substitution pattern. The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved by column chromatography.

Step Reagents/Conditions Outcome/Yield
1 3,5-Dimethyl-1H-pyrazole + 2-bromacetophenone + K2CO3 in acetonitrile, reflux 5 h Formation of intermediate ketone
2 Claisen-Schmidt condensation to form chalcone Intermediate chalcone
3 Hydrazine hydrate + sodium ethoxide in ethanol, reflux 5 h Cyclization to pyrazolone (yield ~69%)

Reduction and Oxidation Steps for Functional Group Modification

Further functionalization of the pyrazolone ring can be achieved by reduction of pyrazole carboxylates with lithium aluminum hydride (LiAlH4) in diethyl ether at 0°C, followed by oxidation with 2-iodoxybenzoic acid (IBX) in DMSO to yield aldehyde derivatives. These steps are useful for modifying the pyrazolone core for subsequent synthetic transformations.

Reaction Step Reagents/Conditions Yield (%)
Reduction of pyrazole carboxylate LiAlH4 in diethyl ether, 0°C, 1 h 88
Oxidation to aldehyde IBX in DMSO, 0–20°C, 1 h 85

Synthesis via Multicomponent Reactions Catalyzed by Humic Acid

A recent approach involves multicomponent reactions of aldehydes, phthalhydrazide, and dimedones in the presence of humic acid as a catalyst in ethanol under reflux for 12–18 hours. This method facilitates Knoevenagel condensation, Michael addition, cyclization, and dehydration steps to afford pyrazole derivatives with high purity. The catalyst activates the aldehyde carbonyl group, enhancing electrophilicity and promoting efficient ring formation.

Research Findings and Yields

  • The diazotization and azo coupling method yields 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives with yields ranging from 61% to 66%.
  • The hydrazine cyclization of chalcones provides yields around 69%, with melting points and IR spectra confirming the structure.
  • Reduction and oxidation steps for functional group transformations show high efficiency with yields of 85–88%.
  • Multicomponent reactions catalyzed by humic acid offer a green and efficient synthetic route with good yields and product purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Diazotization and azo coupling 1,3-Diphenyl-2-pyrazolin-5-one, aminopyrazolone, AlCl3, NaOH 61–66 Requires careful pH control
Claisen-Schmidt + hydrazine cyclization 3,5-Dimethyl-1H-pyrazole, 2-bromacetophenone, hydrazine hydrate, NaOEt, reflux ~69 Monitored by TLC, purified by chromatography
Reduction and oxidation LiAlH4 reduction, IBX oxidation 85–88 Functional group modification steps
Multicomponent reaction with humic acid Aldehydes, phthalhydrazide, dimedones, humic acid, reflux ethanol Good Green catalyst, multistep in one pot

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